molecular formula C9H18N2O B2528712 (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol CAS No. 2344685-74-9

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol

Cat. No.: B2528712
CAS No.: 2344685-74-9
M. Wt: 170.256
InChI Key: YMZJCBSDGZKBDI-UHFFFAOYSA-N
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Description

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is a spirocyclic compound featuring a unique bicyclic structure with two nitrogen atoms (2,7-diaza) and a hydroxylmethyl group at position 3. Its molecular formula is C₉H₁₈N₂O, and it is available commercially as a hydrochloride salt (CAS 1610028-42-6, 95% purity) with a price of €667 for 50 mg .

Properties

IUPAC Name

(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJCBSDGZKBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol involves several steps. One common synthetic route includes the reaction of appropriate amines with aldehydes or ketones to form the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the spirocyclic ring.

Scientific Research Applications

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol and analogs:

Compound Name Core Structure Substituents Key Properties/Applications Price (100 mg) Reference CAS
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol HCl Spiro[3.5]nonane -CH₂OH at C5, -CH₃ at N2 CNS-targeted drug discovery €667 (50 mg) 1610028-42-6
7-Azaspiro[3.5]nona-2-ylmethanol HCl Spiro[3.5]nonane -CH₂OH at C2, -NH at N7 Unspecified bioactivity $273 N/A
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl Spiro[3.5]nonane -CH₃ at N7 Ghrelin receptor antagonism N/A 1588441-26-2
2-Methyl-2,6-diazaspiro[3.4]octane Spiro[3.4]octane -CH₃ at N2 Higher structural similarity (83%) N/A 135380-30-2

Key Observations :

  • Core Rigidity: The spiro[3.5]nonane framework (vs. spiro[3.4]octane) offers distinct spatial arrangements, influencing receptor binding .
  • Substituent Effects: The hydroxyl group in the target compound enhances hydrophilicity compared to methyl-substituted analogs like 7-Methyl-2,7-diazaspiro[3.5]nonane diHCl .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility vs. free bases (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in ).
  • Melting Point: While direct data for the target compound is unavailable, structurally similar spiro alcohols (e.g., [2-Methyl-5-(...)phenyl]methanol) exhibit m.p. 60–63°C , suggesting moderate crystallinity.

Commercial Availability and Cost

The target compound is priced significantly higher (€667/50 mg) than analogs like 7-Azaspiro[3.5]nona-2-ylmethanol HCl ($273/100 mg) . This disparity may reflect its specialized applications or challenging synthesis.

Research and Development Implications

The structural uniqueness of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol positions it as a versatile scaffold for:

  • CNS Drug Development : Rigid spirocycles improve blood-brain barrier penetration .
  • Enzyme Inhibition : The hydroxyl group could engage in hydrogen bonding with catalytic residues .

Biological Activity

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is a novel compound characterized by its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a covalent inhibitor targeting the KRAS G12C protein, which plays a significant role in various cancer pathways.

Target of Action

The primary target for (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein. This mutated form of KRAS is implicated in many cancers, making it a critical target for therapeutic intervention.

Mode of Action

This compound functions as a covalent inhibitor , which means it forms a stable bond with the target protein, effectively inhibiting its activity. The interaction leads to disruption of the RAS signaling pathway , which is essential for cell proliferation and differentiation.

Interaction with Biomolecules

Research indicates that (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol interacts with various enzymes and proteins, influencing several cellular processes. Its effects can vary based on dosage and temporal factors in laboratory settings.

Cellular Effects

In vitro studies have shown that this compound can alter cellular functions, including changes in gene expression and enzyme activity. The specific cellular responses depend on the type of cells being studied and the concentration of the compound used.

Case Studies

  • Inhibition Studies : Laboratory experiments demonstrated that (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol effectively inhibits KRAS G12C activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
  • Dosage Response : A study on animal models indicated that varying dosages resulted in different levels of inhibition of tumor growth, suggesting a dose-dependent relationship between the compound and its biological effects.
  • Metabolic Pathways : Investigations into metabolic pathways reveal that this compound may influence several downstream signaling cascades associated with cancer progression, including those linked to cell survival and metabolism.

Comparative Analysis

To understand the uniqueness of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2-Methyl-2,7-diazaspiro[3.5]nonane)Similar spiro structure without hydroxyl groupLimited reactivity
(2,7-Diazaspiro[3.5]nonane)Lacks methyl groupDifferent pharmacological profile
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-one)Contains carbonyl instead of hydroxylDistinct biological interactions

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